5-(4-Isothiocyanatophenyl)-1,3-oxazole
Description
Significance of the 1,3-Oxazole Heterocycle in Contemporary Chemical Research
The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. irjmets.comthepharmajournal.comwikipedia.org This structural motif is a cornerstone in modern chemical research, valued for its diverse applications and versatile chemical nature. tandfonline.comnih.gov Oxazole (B20620) derivatives are integral to medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. irjmets.comthepharmajournal.comnih.govnih.gov A number of clinically used drugs, such as the anti-inflammatory agent Oxaprozin and the antibiotic Linezolid, feature the oxazole ring, highlighting its importance as a "privileged scaffold" in drug discovery. tandfonline.comnih.gov
Beyond pharmaceuticals, the oxazole ring is significant in agrochemicals, where its derivatives are employed as pesticides and fungicides. irjmets.comnumberanalytics.comnumberanalytics.com In the realm of materials science, the unique photophysical and electronic properties of oxazole-based compounds have led to their investigation for use in organic light-emitting diodes (OLEDs), fluorescent dyes, and specialized polymers. irjmets.comnumberanalytics.com The stability of the aromatic ring, combined with its specific reactivity patterns, makes it a reliable building block in organic synthesis for the construction of more complex molecular systems. tandfonline.comnumberanalytics.com
The reactivity of the oxazole ring is characterized by several key features. The acidity of the ring protons decreases in the order C2 > C5 > C4, allowing for selective deprotonation and functionalization. thepharmajournal.com Electrophilic substitution typically occurs at the C5 position, while nucleophilic substitution is most feasible at C2, especially when a leaving group is present. wikipedia.orgtandfonline.com This predictable reactivity allows chemists to strategically modify the oxazole core to fine-tune its properties for specific applications.
Table 1: Spectroscopic and Chemical Properties of the 1,3-Oxazole Ring
| Property | Value/Description | Reference |
|---|---|---|
| Basicity (pKb) | 1.17 | thepharmajournal.com |
| Acidity (pKa of conjugate acid) | 0.8 | wikipedia.org |
| ¹H NMR | Resonances typically appear between δ 7.0 and 8.0 ppm. | thepharmajournal.com |
| ¹³C NMR | Displays characteristic aromatic resonances. | thepharmajournal.com |
| IR Absorption (cm⁻¹) | Shows characteristic peaks for ring stretching and breathing at ~1537, 1498, 1326, 1143, and 1080 cm⁻¹. | thepharmajournal.com |
| UV Absorption (λmax) | The parent ring absorbs at ~205 nm in methanol; highly dependent on substitution. | thepharmajournal.com |
Role of the Isothiocyanate Functional Group in Organic Synthesis and Molecular Probe Design
The isothiocyanate (R-N=C=S) is a highly reactive functional group that serves as a powerful tool in organic chemistry and chemical biology. nih.govwikipedia.orgnih.gov Its utility stems from the electrophilic nature of the central carbon atom, which is susceptible to attack by a wide range of nucleophiles. wikipedia.orgnoaa.gov This reactivity is the basis for its extensive use in synthesis and for the covalent labeling of biomolecules. nih.govfoodandnutritionjournal.org
In organic synthesis, isothiocyanates are versatile intermediates. They react readily with primary and secondary amines to form stable thiourea (B124793) linkages and with alcohols and thiols to yield thiocarbamates and dithiocarbamates, respectively. researchgate.netresearchgate.netcdnsciencepub.com These reactions are fundamental in constructing various heterocyclic systems and in peptide chemistry. wikipedia.org For instance, phenyl isothiocyanate is the key reagent in the Edman degradation, a classical method for sequencing amino acids from the N-terminus of a peptide. wikipedia.org
The most prominent role of the isothiocyanate group in modern research is in the design of molecular probes. researchgate.net Its ability to form robust covalent bonds with nucleophilic residues on proteins, such as the thiol group of cysteine and the ε-amino group of lysine (B10760008), makes it an ideal "warhead" for irreversibly tagging protein targets. nih.govnih.govnih.gov This reaction is pH-dependent; the reaction with thiols is favored at neutral pH (6-8), while reaction with amines proceeds more readily under alkaline conditions (pH 9-11). researchgate.netresearchgate.net Fluorescent dyes appended with an isothiocyanate group, like Fluorescein isothiocyanate (FITC), are ubiquitously used to label antibodies and other proteins for visualization in fluorescence microscopy, flow cytometry, and immunoassays. researchgate.netlumiprobe.comfishersci.be
Table 2: Reactivity of the Isothiocyanate Functional Group
| Nucleophile | Product | Typical pH Conditions | Significance | Reference |
|---|---|---|---|---|
| Primary/Secondary Amine | Thiourea | 9 - 11 | Covalent labeling of lysine residues, peptide sequencing, synthesis. | researchgate.netresearchgate.net |
| Thiol | Dithiocarbamate (B8719985) | 6 - 8 | Covalent labeling of cysteine residues, conjugation to peptides. | researchgate.netresearchgate.net |
| Alcohol | Thiocarbamate | N/A (often requires catalyst/heat) | Synthesis of thiourethanes. | cdnsciencepub.com |
| Water | Amine + Carbon Dioxide | Hydrolysis | A competing reaction, especially in aqueous buffers. | noaa.gov |
Rationale for Scholarly Investigation of Hybrid Oxazole-Isothiocyanate Systems
The scholarly investigation into hybrid molecules like 5-(4-isothiocyanatophenyl)-1,3-oxazole is driven by the strategy of molecular hybridization, which aims to combine distinct functional moieties to create novel compounds with enhanced or synergistic properties. mdpi.comresearchgate.net This approach is a powerful tool in drug discovery and chemical biology for developing agents with improved efficacy, selectivity, or multitasking capabilities. nih.govresearchgate.net
The rationale for studying a hybrid system containing both an oxazole ring and an isothiocyanate group is compelling. It is predicated on the potential to merge the biological targeting or material properties of the oxazole scaffold with the covalent reactivity of the isothiocyanate warhead.
Development of Targeted Covalent Inhibitors: The oxazole core can be designed to act as a recognition element, binding non-covalently to a specific site on a target protein (e.g., an enzyme's active site). The attached isothiocyanate group can then form a permanent covalent bond with a nearby nucleophilic amino acid residue (like cysteine or lysine). This two-step process can lead to highly potent and selective inhibitors, as the covalent bond formation provides a durable and often irreversible mode of action. nih.govaacrjournals.org This strategy is of high interest for developing new anticancer agents and other therapeutics. nih.govaacrjournals.org
Creation of Advanced Molecular Probes: In chemical biology, there is a constant need for probes that can selectively identify and label proteins of interest within a complex cellular environment. researchgate.net A hybrid oxazole-isothiocyanate could function as a sophisticated probe where the oxazole portion confers specificity for a particular protein family or cellular compartment, while the isothiocyanate enables irreversible attachment for subsequent detection, isolation, and identification of the protein target. aacrjournals.org
Functionalization of Materials: The oxazole moiety is known for its utility in creating polymers and fluorescent materials. irjmets.comnumberanalytics.com The presence of a reactive isothiocyanate handle on an oxazole-based monomer would allow for the straightforward covalent attachment of these materials to surfaces, nanoparticles, or biomolecules, opening avenues for the development of advanced biosensors, diagnostic devices, and functionalized materials with tailored properties.
In essence, the this compound structure represents a prototypical platform for exploring these concepts. The phenyl ring acts as a rigid linker connecting the two functional units, allowing them to exert their respective functions in concert. Research into such systems contributes to a deeper understanding of how to design multifunctional molecules for a wide range of applications in medicine, biology, and materials science. nih.govmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-isothiocyanatophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS/c14-7-12-9-3-1-8(2-4-9)10-5-11-6-13-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYNECHAXAYCQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380061 | |
| Record name | 5-(4-isothiocyanatophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321309-41-5 | |
| Record name | 5-(4-isothiocyanatophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Chemical Reactivity and Transformation Studies of 5 4 Isothiocyanatophenyl 1,3 Oxazole
Reactions of the Isothiocyanate Functional Group
The isothiocyanate (–N=C=S) group is a highly reactive electrophilic moiety. The central carbon atom is susceptible to nucleophilic attack, making it a valuable functional group for the synthesis of a wide array of sulfur- and nitrogen-containing compounds, particularly thiourea (B124793) derivatives. chemrxiv.org
The reaction of isothiocyanates with primary and secondary amines is a fundamental and efficient method for the synthesis of N,N'-disubstituted thioureas. nih.govresearchgate.net This reaction typically proceeds rapidly and in high yield under mild conditions, often just by mixing the reactants in a suitable solvent. researchgate.net
Similarly, isothiocyanates react readily with hydrazine (B178648) and its derivatives (such as phenylhydrazine) to form thiosemicarbazides. researchgate.netresearchgate.net This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbon of the isothiocyanate. arkat-usa.orgrsc.org These thiosemicarbazide (B42300) adducts are versatile intermediates themselves, often used in subsequent cyclization reactions to generate various five-membered heterocycles like 1,2,4-triazoles or 1,3,4-thiadiazoles. researchgate.netarkat-usa.org The reaction with hydrazine hydrate (B1144303) is often carried out in a protic solvent like propanol, and the product frequently precipitates from the reaction mixture. reddit.com
| Nucleophile | General Product Class | Significance | Reference |
|---|---|---|---|
| Primary/Secondary Amine (R-NH₂) | Thiourea | Core structures in organocatalysis and medicinal chemistry. | nih.govresearchgate.net |
| Hydrazine (H₂N-NH₂) | Thiosemicarbazide | Key precursor for synthesizing 1,2,4-triazoles and 1,3,4-thiadiazoles. | researchgate.netresearchgate.net |
| Substituted Hydrazine (R-NH-NH₂) | Substituted Thiosemicarbazide | Intermediate for substituted heterocyclic systems. | arkat-usa.orgrsc.org |
Intramolecular and Intermolecular Cyclization Reactions to Form Thia/Oxadiazole and Other Heterocycles
The isothiocyanate (-N=C=S) group is a versatile functional group known for its reactivity toward various nucleophiles, making it a valuable precursor in the synthesis of a wide array of heterocyclic compounds. In the context of 5-(4-isothiocyanatophenyl)-1,3-oxazole, the isothiocyanate moiety serves as the primary reactive center for cyclization reactions. These transformations can occur through both intermolecular and intramolecular pathways, leading to the formation of stable five- or six-membered rings such as thiadiazoles, oxadiazoles (B1248032), triazoles, and pyrimidines.
Intermolecular cyclization typically involves the reaction of the isothiocyanate with a bifunctional nucleophile. For instance, the reaction of aryl isothiocyanates with acylhydrazides can lead to the formation of 2-imino-1,3,4-oxadiazolines through an oxidative annulation process. nih.govacs.org This reaction proceeds via the in-situ generation of an acyldiazene which then undergoes cyclization with the isothiocyanate. acs.org Similarly, reacting isothiocyanates with hydrazides or thiosemicarbazides can yield triazole or thiadiazole derivatives. The reaction of an acid hydrazide with an isothiocyanate first forms a thiosemicarbazide intermediate, which can then be cyclized under basic conditions to a triazole-thiol. nih.govresearchgate.net Molecular iodine can also promote the oxidative cyclization of thiosemicarbazides to form fused thiadiazole systems. frontiersin.org
Acyl isothiocyanates, which are structurally related to aryl isothiocyanates, are known to undergo [3+2]-cycloaddition reactions with oxazoles to form thiazoline (B8809763) derivatives. researchgate.net This highlights a potential reaction pathway where the isothiocyanate group of one molecule could react with the oxazole (B20620) ring of another, although such reactivity is less common for aryl isothiocyanates compared to their acyl counterparts.
The reaction of cinnamoyl isothiocyanate, an α,β-unsaturated acyl isothiocyanate, with various nitrogen nucleophiles demonstrates the propensity of the isothiocyanate group to form thiourea intermediates that can subsequently undergo intramolecular cyclization to yield pyrimidinethiones and triazine derivatives. figshare.com While this compound lacks the α,β-unsaturation next to the isothiocyanate, similar cyclization strategies with appropriate binucleophiles are conceivable.
The table below summarizes potential intermolecular cyclization reactions involving the isothiocyanate group.
| Reactant | Intermediate | Final Heterocycle | General Conditions | Reference |
|---|---|---|---|---|
| Acylhydrazide | Acylthiosemicarbazide / Acyldiazene | 1,3,4-Oxadiazole (B1194373) | Aerobic oxidation, DMAP | nih.govacs.org |
| Hydrazine derivative | Thiosemicarbazide | 1,2,4-Triazole | Base-mediated cyclization (e.g., NaOH) | nih.govresearchgate.net |
| Thiosemicarbazide | - | 1,3,4-Thiadiazole | Oxidative cyclization (e.g., I₂) | frontiersin.org |
| Amine/Phenol with α,β-unsaturation | Thiourea | Pyrimidine (B1678525) | Base-mediated cyclization (e.g., EtONa) | figshare.com |
| o-Phenylenediamine | N-Aryl-N'-(2-aminophenyl)thiourea | Benzimidazole-2-thione | Acid or thermal cyclization | nih.gov |
Covalent Modification Mechanisms of Biological Thiols and Amines by Isothiocyanates
The electrophilic carbon atom of the isothiocyanate group is highly susceptible to nucleophilic attack by the functional groups present in biological macromolecules, particularly the thiol groups of cysteine residues and the primary amino groups of lysine (B10760008) residues in proteins. nih.govresearchgate.net This reactivity is the basis for the covalent modification of proteins by isothiocyanates.
The reaction with thiols (R-SH), such as the side chain of cysteine or the antioxidant glutathione (B108866) (GSH), results in the formation of a dithiocarbamate (B8719985) adduct. researchgate.net This reaction is generally rapid and reversible. researchgate.netnih.gov The formation of dithiocarbamates is favored under slightly acidic to neutral pH conditions (pH 6-8). researchgate.netresearchgate.net These adducts can act as a temporary reservoir of the isothiocyanate, which can be released to react with other nucleophiles. researchgate.net The conjugation with GSH is also a primary step in the metabolic clearance of isothiocyanates via the mercapturic acid pathway. nih.gov
The reaction with primary amines (R-NH₂), such as the ε-amino group of lysine residues or the N-terminal amino group of a protein, yields a thiourea adduct. researchgate.net This reaction is generally slower than the reaction with thiols but forms a more stable, essentially irreversible covalent bond. researchgate.net The formation of thiourea is favored under more alkaline conditions (pH 9-11). researchgate.netresearchgate.net
The differential pH dependence of these reactions allows for some degree of selectivity in targeting specific residues within a protein. Although the reaction with cysteine is often kinetically favored, the reversibility of the dithiocarbamate bond means that over time, the isothiocyanate can be transferred to lysine residues to form the more stable thiourea linkage, which may represent the ultimate fate of the molecule in a biological system. researchgate.net This covalent binding can alter the protein's conformation and function, a mechanism that underlies many of the biological activities attributed to isothiocyanates. nih.gov
| Biological Nucleophile | Residue Example | Adduct Formed | Bond Type | Optimal pH | Reference |
|---|---|---|---|---|---|
| Thiol (-SH) | Cysteine, Glutathione | Dithiocarbamate | Reversible | 6.0 - 8.0 | researchgate.netresearchgate.net |
| Amine (-NH₂) | Lysine, N-terminus | Thiourea | Irreversible (Stable) | 9.0 - 11.0 | researchgate.netresearchgate.net |
Dual-Reactivity Investigations: Synergistic or Competitive Chemical Transformations Involving Both Oxazole and Isothiocyanate Moieties
The structure of this compound presents two distinct reactive sites: the electrophilic isothiocyanate group and the π-rich oxazole ring. This dual functionality allows for the possibility of synergistic or competitive chemical transformations, where the reaction pathway is dictated by the nature of the attacking reagent and the specific reaction conditions.
Competitive Reactivity: A competitive scenario would involve a reagent that can react at either the isothiocyanate group or the oxazole ring. The outcome would depend on the relative reactivity of the two moieties toward the specific reagent.
Nucleophilic Attack: Simple nucleophiles, such as amines or thiols, will preferentially attack the highly electrophilic carbon of the isothiocyanate group to form thioureas and dithiocarbamates, respectively, as detailed in section 3.2.3. The oxazole ring is generally less electrophilic and less likely to react with simple nucleophiles under standard conditions.
Cycloaddition Reactions: Dienes or dipolarophiles could potentially react with either functional group. The C=N or C=S bond of the isothiocyanate can act as a dipolarophile. rsc.org Simultaneously, the C4=C5 double bond of the oxazole ring can participate in Diels-Alder reactions, although this often requires activation. A notable example of reactivity involving both groups is the formal [3+2]-cycloaddition of acyl isothiocyanates to the C4=C5 bond of an oxazole ring. researchgate.net For this compound, this suggests a potential competitive pathway where a suitable 1,3-dipole could react with either the isothiocyanate or the oxazole. The selectivity would be governed by the activation barriers for each pathway, influenced by steric and electronic factors. rsc.orgresearchgate.net
Synergistic Reactivity: A synergistic transformation would involve a reaction in which both the oxazole and isothiocyanate moieties participate in a concerted or sequential manner to form a new, more complex structure.
Intramolecular Rearrangement/Cyclization: Under specific conditions (e.g., thermal or photochemical), it is conceivable that the molecule could undergo a rearrangement where the oxazole ring participates in a reaction with the isothiocyanate group. For example, a reaction could be designed where the oxazole ring is first opened, generating a reactive intermediate that subsequently undergoes an intramolecular cyclization with the isothiocyanate.
Multicomponent Reactions: The molecule could serve as a scaffold in multicomponent reactions where one reagent reacts with the isothiocyanate and another reacts with the oxazole ring (or an intermediate derived from it) in a single pot, leading to complex molecular architectures.
The choice between these pathways can be influenced by several factors:
Reagent Type: Hard nucleophiles will favor the isothiocyanate, while reagents for cycloaddition might target either site.
Catalysis: Lewis acids could activate the oxazole ring towards nucleophilic attack or the isothiocyanate group towards cycloaddition.
Reaction Conditions: Temperature and solvent can influence the kinetic vs. thermodynamic product distribution, potentially switching the site of reactivity.
The table below outlines the potential competitive reaction pathways.
| Reaction Type | Reactive Site 1: Isothiocyanate | Reactive Site 2: Oxazole | Governing Factors | Potential Outcome |
|---|---|---|---|---|
| Nucleophilic Attack | Highly favored (forms thiourea/dithiocarbamate) | Less favored (requires ring activation) | Nucleophile type, pH | Selective modification at the isothiocyanate |
| Cycloaddition | Can act as a dipolarophile (e.g., with 1,3-dipoles) | Can act as a dienophile (Diels-Alder) or react with carbenes/dipoles | Reagent structure, catalysis, temperature | A mixture of products or selective formation of one cycloadduct |
| Reaction with Organometallics | Attack at C=S | Potential for C-H activation or ring metalation | Metal type, ligands, temperature | Competitive reaction leading to different functionalized products |
Sophisticated Spectroscopic and Structural Elucidation Methodologies Applied to 5 4 Isothiocyanatophenyl 1,3 Oxazole
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment
High-resolution NMR spectroscopy is indispensable for mapping the covalent framework of 5-(4-Isothiocyanatophenyl)-1,3-oxazole. While specific spectral data for this exact compound is not publicly available in the search results, a detailed analysis can be extrapolated from data on analogous structures, such as 3,5-diphenylisoxazole (B109209) and various substituted oxazoles. rsc.org
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenyl and oxazole (B20620) rings. The protons of the 1,4-disubstituted benzene (B151609) ring will appear as two distinct doublets, characteristic of an AA'BB' system, likely in the range of δ 7.5-8.0 ppm. The chemical shifts of the two protons on the oxazole ring are expected to be distinct. The C2-H proton typically appears further downfield (around δ 8.0-8.5 ppm) compared to the C4-H proton (around δ 7.0-7.5 ppm) due to the electronic environment of the heterocyclic ring. rsc.orgchemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton. The isothiocyanate carbon (-N=C=S) is a key marker, expected to resonate at approximately δ 130-140 ppm. The carbons of the oxazole ring have characteristic shifts, with C2 and C5 appearing further downfield (δ 150-165 ppm) than C4 (around δ 120-130 ppm). The phenyl carbons will show four distinct signals due to symmetry.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale/Notes |
| Oxazole C2-H | 8.1 - 8.4 | - | Adjacent to two heteroatoms. |
| Oxazole C4-H | 7.2 - 7.6 | - | Less deshielded than C2-H. |
| Phenyl H (ortho to oxazole) | 7.7 - 8.0 (d) | - | Aromatic region, doublet splitting. |
| Phenyl H (ortho to NCS) | 7.5 - 7.8 (d) | - | Aromatic region, doublet splitting. |
| Oxazole C2 | - | 150 - 153 | Carbon between two heteroatoms. |
| Oxazole C4 | - | 122 - 128 | |
| Oxazole C5 | - | 160 - 165 | Carbon attached to the phenyl ring. |
| Isothiocyanate C | - | 132 - 138 | Characteristic shift for the NCS group. |
| Phenyl C (ipso-oxazole) | - | 125 - 130 | |
| Phenyl C (ortho to oxazole) | - | 126 - 129 | |
| Phenyl C (ortho to NCS) | - | 129 - 132 | |
| Phenyl C (ipso-NCS) | - | 135 - 140 | Carbon attached to the electron-withdrawing NCS group. |
Note: These are predicted values based on data from analogous compounds and general NMR principles. Actual values may vary.
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between the ortho- and meta-protons on the phenyl ring. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unambiguously assigning each proton signal to its corresponding carbon atom. For instance, an HMBC experiment would show a correlation between the oxazole C5 and the ortho protons of the phenyl ring.
Infrared and Raman Spectroscopic Analysis of Characteristic Vibrational Modes
Vibrational spectroscopy provides a fingerprint of the functional groups present in the molecule.
Infrared (IR) Spectroscopy: The most prominent and diagnostic absorption band in the IR spectrum of this compound is the strong, broad asymmetric stretching vibration of the isothiocyanate group (-N=C=S), which typically appears in the 2000-2150 cm⁻¹ region. beilstein-journals.org Other key vibrations include the C=N and C=C stretching modes of the oxazole and phenyl rings, expected between 1500 and 1650 cm⁻¹. The C-O-C stretching of the oxazole ring usually appears around 1050-1150 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric stretch of the isothiocyanate group, often weak in the IR, may be more prominent in the Raman spectrum. Aromatic ring breathing modes would also be observable.
Interactive Data Table: Key Vibrational Modes
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Intensity |
| Asymmetric -N=C=S stretch | 2000 - 2150 | IR | Strong, Broad |
| Aromatic/Heterocyclic C=C & C=N stretch | 1500 - 1650 | IR, Raman | Medium to Strong |
| C-H aromatic stretch | 3000 - 3100 | IR, Raman | Medium to Weak |
| C-O-C stretch (oxazole) | 1050 - 1150 | IR | Medium |
| Phenyl ring out-of-plane bend | 800 - 850 | IR | Strong |
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass and elemental composition of the compound. The calculated exact mass of C₁₀H₆N₂OS is 202.0252 g/mol . HRMS would be expected to yield a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ very close to this value, confirming the molecular formula. beilstein-journals.org
The fragmentation pattern in Electron Ionization (EI) mass spectrometry would provide structural information. Key expected fragmentation pathways include:
Cleavage of the isothiocyanate group: Loss of the NCS radical to give a [M-NCS]⁺ fragment.
Cleavage of the phenyl-oxazole bond: This would lead to fragments corresponding to the phenylisothiocyanate cation and the oxazole cation.
Fragmentation of the oxazole ring: The heterocyclic ring can undergo characteristic cleavage, often involving the loss of CO or HCN. mdpi.com
A likely prominent peak would correspond to the 4-isothiocyanatophenyl cation, resulting from the cleavage of the bond between the phenyl and oxazole rings.
Electronic Absorption and Fluorescence Spectroscopy for Aromatic Chromophore Characterization
The conjugated system, encompassing the phenyl ring, the oxazole ring, and the isothiocyanate group, constitutes a significant chromophore.
UV-Visible Absorption Spectroscopy: The compound is expected to exhibit strong UV absorption due to π-π* transitions within the aromatic and heterocyclic systems. Based on data from similar oxazole derivatives, the maximum absorption wavelength (λ_max) is anticipated to be in the range of 300-400 nm. globalresearchonline.netiaea.org The presence of the isothiocyanate group and the extended conjugation between the two rings likely shifts the absorption to longer wavelengths compared to unsubstituted phenyl-oxazole.
Fluorescence Spectroscopy: Many oxazole derivatives are known to be fluorescent. nih.gov The this compound molecule possesses a donor-π-acceptor (D-π-A) character which can facilitate intramolecular charge transfer (ICT), a common mechanism for fluorescence. nih.gov Upon excitation at its λ_max, the compound is expected to emit light at a longer wavelength (a Stokes shift). The fluorescence properties, such as quantum yield and lifetime, would be sensitive to the solvent polarity and local environment, a characteristic feature of ICT-based fluorophores.
X-ray Crystallography for Precise Solid-State Structure Determination (if available for analogous compounds)
While a crystal structure for this compound itself is not found in the search results, analysis of analogous structures provides significant insight into its expected solid-state conformation. nih.govnih.govresearchgate.net
Planarity: Crystal structures of similar 5-phenyl-oxazole derivatives show that the dihedral angle between the plane of the phenyl ring and the oxazole ring is typically small, ranging from approximately 9° to 18°. nih.govresearchgate.net This indicates a high degree of planarity, which maximizes π-conjugation across the two rings.
Isothiocyanate Geometry: The C-N=C=S group in aryl isothiocyanates is nearly linear, with the C-N=C bond angle being around 165-178°. wikipedia.org
Intermolecular Interactions: In the solid state, the packing would likely be dominated by π-π stacking interactions between the aromatic/heterocyclic rings of adjacent molecules and potential weak hydrogen bonds involving the oxazole nitrogen or sulfur atom. nih.govresearchgate.net
Interactive Data Table: Predicted Structural Parameters from Analogous Compounds
| Parameter | Expected Value | Reference/Analogous Compound |
| Dihedral Angle (Phenyl-Oxazole) | 9° - 18° | 5-(3-methylphenyl)-3-phenyl-1,2-oxazole, N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl} nih.govnih.gov |
| C-N=C Angle (Isothiocyanate) | ~165° | General aryl isothiocyanates wikipedia.org |
| N=C Bond Length (Isothiocyanate) | ~117 pm | Methyl isothiocyanate wikipedia.org |
| C=S Bond Length (Isothiocyanate) | ~158 pm | Methyl isothiocyanate wikipedia.org |
This comprehensive analytical approach allows for the unambiguous structural determination and characterization of the electronic properties of this compound.
Computational Chemistry and Molecular Modeling Investigations of 5 4 Isothiocyanatophenyl 1,3 Oxazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For 5-(4-Isothiocyanatophenyl)-1,3-oxazole, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate its ground-state geometry and electronic properties.
Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The HOMO is associated with the molecule's capacity to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between these frontier orbitals (ΔE = E-LUMO - E-HOMO) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. In molecules containing an isothiocyanate group, the LUMO is often localized on the -N=C=S moiety, highlighting its electrophilic nature and susceptibility to nucleophilic attack. The HOMO is typically distributed across the π-conjugated system of the phenyl and oxazole (B20620) rings.
Further analysis of the Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this compound, the MEP would show electronegative potential (red/yellow regions) around the oxygen and nitrogen atoms of the oxazole ring and the sulfur atom of the ITC group, indicating sites prone to electrophilic interaction. The central carbon of the ITC group would exhibit a strong electropositive character (blue region), confirming it as the primary site for nucleophilic attack.
Global reactivity descriptors, calculated from HOMO and LUMO energies, provide a quantitative reactivity profile. These descriptors, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), help in predicting the molecule's behavior in chemical reactions. Theoretical studies on similar phenyl isothiocyanates have successfully used these parameters to assess their potential as anticancer agents. nih.gov
| Parameter | Definition | Significance |
|---|---|---|
| E-HOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |
| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability; site of nucleophilic attack |
| Energy Gap (ΔE) | E-LUMO - E-HOMO | Chemical reactivity and kinetic stability |
| Electronegativity (χ) | -(E-HOMO + E-LUMO)/2 | Tendency to attract electrons |
| Chemical Hardness (η) | (E-LUMO - E-HOMO)/2 | Resistance to change in electron configuration |
| Electrophilicity Index (ω) | μ²/2η (where μ = -χ) | Propensity to act as an electrophile |
Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions
While DFT provides insights into a static molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations for this compound, typically run for hundreds of nanoseconds in an explicit solvent like water, are crucial for understanding its conformational flexibility and interactions with its environment.
Furthermore, MD simulations elucidate how solvent molecules arrange around the solute. Radial Distribution Functions (RDFs) can be calculated to determine the probability of finding water molecules at a certain distance from specific atoms, such as the polar oxygen and nitrogen atoms of the oxazole ring or the sulfur of the ITC group. This provides a detailed picture of the solvation shell, which is critical for understanding the molecule's solubility and how it is presented to a potential biological target. Studies on similar heterocyclic compounds have used MD to confirm the stability of ligand-protein complexes, showing minimal deviation of the ligand from its initial binding pose over the simulation period. nih.govresearchgate.net
In Silico Prediction of Potential Molecular Interactions and Mechanistic Pathways within Biological Contexts
In silico methods are instrumental in hypothesizing the biological activity of a novel compound. For this compound, the prediction of its mechanism of action is largely guided by its chemical structure. The isothiocyanate group is a well-established "warhead" that reacts with nucleophilic amino acid residues, primarily the thiol group of cysteine and the epsilon-amino group of lysine (B10760008), to form a stable thiocarbamoyl linkage. This covalent modification of proteins is often irreversible and can lead to potent and sustained inhibition of enzyme activity or disruption of protein function.
The 5-(4-phenyl)-1,3-oxazole scaffold serves as the recognition element, guiding the molecule to a specific protein binding pocket through non-covalent interactions. These can include:
π-π Stacking: The aromatic phenyl and oxazole rings can engage in stacking interactions with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in a protein's active site.
Hydrophobic Interactions: The phenyl ring can fit into hydrophobic pockets lined with aliphatic residues such as valine (Val), leucine (B10760876) (Leu), and isoleucine (Ile).
Hydrogen Bonding: The nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors.
Based on computational and experimental studies of similar oxazole-containing molecules, potential protein targets could include tubulin, protein kinases, and various enzymes involved in cell proliferation. researchgate.netbioorganica.com.ua For example, many anticancer agents containing heterocyclic cores are known to bind in the colchicine (B1669291) site of tubulin, thereby disrupting microtubule dynamics and inducing cell cycle arrest. researchgate.net An in silico approach would therefore prioritize screening this compound against the crystal structures of such known drug targets.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies (focused on theoretical binding modes and mechanistic insights)
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, known as molecular descriptors. nih.gov Although a full QSAR model requires a dataset of multiple, related compounds with known activities, one can calculate the descriptors for this compound to predict its potential activity based on existing models for other oxazole or isothiocyanate classes. nih.govnih.gov
Relevant descriptors include topological indices, electronic parameters (from DFT), and properties like molecular weight, LogP (lipophilicity), and Polar Surface Area (PSA). High accuracy in QSAR models for related anticancer 1,3-oxazole derivatives has been reported, suggesting that this approach is viable for predicting the activity of new analogs. researchgate.net
| Descriptor | Definition | Predicted Relevance |
|---|---|---|
| Molecular Weight | Sum of the atomic weights of atoms in a molecule | Influences absorption and distribution |
| LogP | Octanol-water partition coefficient | Indicator of lipophilicity and membrane permeability |
| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | Predicts drug transport properties like cell permeability |
| Number of H-Bond Donors | Count of OH and NH bonds | Influences binding affinity and solubility |
| Number of H-Bond Acceptors | Count of N and O atoms | Influences binding affinity and solubility |
| Number of Rotatable Bonds | Count of bonds allowing free rotation | Indicator of molecular flexibility |
Molecular Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. For this compound, a covalent docking protocol would be most appropriate given the reactivity of the ITC group. A plausible target, based on literature for similar heterocyclic scaffolds, is the colchicine binding site of tubulin, which contains a reactive cysteine residue (Cys241). researchgate.net
A hypothetical docking simulation would position the molecule within this site. The isothiocyanate carbon would be placed in close proximity to the sulfur atom of Cys241, allowing for the formation of a covalent dithiocarbamate (B8719985) bond. The phenyl-oxazole portion of the ligand would then be oriented to maximize favorable non-covalent interactions with surrounding residues, stabilizing the complex. These interactions could involve hydrophobic contacts with residues like Val238, Leu248, and Ala316, and potential hydrogen bonding with Asn258. mdpi.com The docking score, reported in kcal/mol, provides an estimate of the binding affinity, with more negative values indicating stronger binding. Such studies on related oxazole derivatives have successfully rationalized their anticancer activity by demonstrating favorable interactions within protein active sites. researchgate.net
| Parameter | Description |
|---|---|
| Protein Target | β-Tubulin |
| Binding Site | Colchicine binding site |
| Predicted Binding Energy | Estimated affinity of the ligand for the protein (e.g., -8.0 to -9.5 kcal/mol) |
| Covalent Interaction | Isothiocyanate group forming a dithiocarbamate bond with Cys241 |
| Key Non-Covalent Interactions |
|
| Mechanistic Insight | Covalent modification of Cys241 is predicted to prevent microtubule polymerization, leading to cell cycle arrest and apoptosis. |
Exploration of 5 4 Isothiocyanatophenyl 1,3 Oxazole As a Molecular Probe and Chemical Scaffold in Contemporary Research
Design and Synthesis of Functionalized Derivatives for Advanced Molecular Probe Applications
The 1,3-oxazole core is a privileged scaffold in drug discovery, recognized for a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. researchgate.net The synthesis of functionalized derivatives of 5-(4-isothiocyanatophenyl)-1,3-oxazole leverages established methods for constructing the oxazole (B20620) ring and modifying the phenyl substituent. Synthetic strategies often begin with the creation of a core oxazole structure, which is then further elaborated.
For instance, the synthesis of 2-substituted 5-amino-4-cyano-1,3-oxazoles represents a versatile route for creating diverse derivatives. researchgate.net Similarly, methods for producing 5-sulfonyl derivatives of 2-aryl-1,3-oxazole-4-carboxylates have been developed, showcasing the chemical tractability of the oxazole ring for introducing various functional groups. researchgate.net The synthesis of 2,5-diaryl-1,3,4-oxadiazoles, a related heterocyclic system, often involves the cyclization of hydrazide precursors using reagents like phosphorus oxychloride, a technique that can be adapted for oxazole synthesis. mdpi.comnih.gov
The design of advanced molecular probes based on the 5-phenyl-1,3-oxazole scaffold involves introducing functionalities that can enhance binding affinity, selectivity, or serve as reporters (e.g., fluorescent tags). The isothiocyanate group itself is a powerful tool, but its reactivity can be tuned by altering the electronic properties of the phenyl ring. Furthermore, modifications at other positions of the oxazole ring can be explored to create a library of compounds for screening against various biological targets. For example, combining the oxazole scaffold with other pharmacologically active moieties, such as a 5-nitrofuran "warhead," has been shown to produce potent antibacterial agents. nih.gov This modular approach allows for the rational design of derivatives tailored for specific molecular probe applications.
Mechanistic Studies on Biological Target Engagement and Pathway Modulation
Investigations into Protein Covalent Modification by the Isothiocyanate Moiety
The isothiocyanate (-N=C=S) group is a potent electrophile that readily reacts with nucleophiles in biological systems. nih.gov The central carbon atom of the isothiocyanate is highly susceptible to attack by electron-rich functional groups found in amino acid side chains. nih.gov This reactivity is the primary mechanism through which this compound and related compounds exert their biological effects, forming stable covalent adducts with target proteins.
The most common targets for isothiocyanates are the sulfhydryl (thiol) groups of cysteine residues. nih.govnih.gov This reaction leads to the formation of a dithiocarbamate (B8719985) linkage. nih.gov Glutathione (B108866), the most abundant cellular thiol, is a primary target for conjugation with isothiocyanates. nih.gov Beyond thiols, the amino groups of lysine (B10760008) residues can also be modified by isothiocyanates, forming stable thiourea (B124793) adducts. researchgate.net While the reaction with thiols is often rapid and reversible, the subsequent transfer of the isothiocyanate group to an amino group can result in a more permanent modification. researchgate.net This covalent modification can alter the protein's structure, function, and interactions with other molecules, thereby modulating cellular signaling pathways. nih.gov The ability of isothiocyanates to covalently bind to proteins like tubulin and enzymes such as cytochrome P450 underpins their biological activities. nih.govnih.gov
| Reactive Group | Amino Acid Target | Resulting Adduct | Significance |
| Isothiocyanate (-N=C=S) | Cysteine (-SH) | Dithiocarbamate | Primary, often reversible, modification of key protein thiols. nih.gov |
| Isothiocyanate (-N=C=S) | Lysine (-NH2) | Thiourea | Stable, often irreversible, modification affecting protein function. researchgate.net |
| Isothiocyanate (-N=C=S) | N-terminal Proline | Modified Proline | Can abolish catalytic activity of specific proteins like MIF. nih.gov |
This table summarizes the primary mechanisms of covalent protein modification by the isothiocyanate moiety.
Exploration of Molecular Targets and Binding Mechanisms in Cellular Systems
The covalent reactivity of the isothiocyanate group allows compounds like this compound to interact with a multitude of cellular proteins. One of the most well-documented targets for isothiocyanates is tubulin, the protein subunit of microtubules. researchgate.netnih.gov Isothiocyanates have been shown to bind to tubulin, inhibit its polymerization, disrupt the microtubule network, and induce tubulin degradation. nih.gov This disruption of the cytoskeleton can lead to cell cycle arrest and apoptosis, which is a key mechanism for the anti-cancer effects of these compounds. Molecular docking studies on related oxazole derivatives have further supported tubulin as a plausible binding target. researchgate.net
Another identified target is the macrophage migration inhibitory factor (MIF), a protein associated with inflammatory responses. Isothiocyanates can covalently modify the N-terminal proline residue of MIF, which abolishes its catalytic activity. nih.gov This interaction highlights a potential mechanism for anti-inflammatory effects. The broad reactivity of the isothiocyanate group suggests that it likely interacts with multiple cellular targets, including various enzymes, transporters, and signaling proteins. nih.govnih.gov The specific cellular context and the structural features of the oxazole scaffold likely influence the profile of protein targets for any given derivative.
| Molecular Target | Effect of Binding | Potential Biological Outcome |
| Tubulin | Inhibition of polymerization, disruption of microtubule network. nih.gov | Cell cycle arrest, apoptosis. nih.gov |
| Macrophage Migration Inhibitory Factor (MIF) | Covalent modification of N-terminal proline, abolition of tautomerase activity. nih.gov | Anti-inflammatory effects. nih.gov |
| Phase 1 & 2 Drug-Metabolizing Enzymes | Modulation of enzyme function. nih.gov | Altered metabolism of xenobiotics. |
| Kinases and Phosphatases | Modulation of activity. nih.gov | Altered cell signaling pathways. |
This table outlines key molecular targets of isothiocyanate-containing compounds and the consequences of their interaction.
Mechanistic Aspects of Oxidative Stress Modulation in Biological Models
Isothiocyanates, including by extension oxazole derivatives bearing this group, exhibit a dual role in modulating oxidative stress. nih.govsemanticscholar.org Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of cellular antioxidant systems to neutralize them. semanticscholar.org
On one hand, isothiocyanates can act as indirect antioxidants. They are known to activate the Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway. nih.govmdpi.com Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. semanticscholar.orgnih.gov By activating Nrf2, isothiocyanates can bolster the cell's endogenous defense mechanisms against oxidative damage.
Conversely, isothiocyanates can also act as pro-oxidants. Their conjugation with glutathione can deplete the cell's primary non-enzymatic antioxidant, leading to an increase in ROS levels. nih.gov This elevated oxidative stress can damage cellular macromolecules like lipids and proteins and trigger signaling pathways leading to apoptosis. nih.gov This pro-oxidant activity is often concentration-dependent and can be a crucial part of the anti-cancer mechanism of these compounds. nih.govmdpi.com Therefore, the modulation of oxidative stress by this compound is likely a complex process, with the net effect depending on the cellular context and concentration of the compound.
Structure-Activity Relationship (SAR) Studies for Rational Design of Related Compounds
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the this compound scaffold. By systematically modifying different parts of the molecule, researchers can identify key structural features required for potency and selectivity. The oxazole ring system is a common motif in compounds with diverse biological activities, and SAR studies on related heterocyclic structures provide valuable insights. researchgate.netresearchgate.net
For some oxazole-based compounds, the integrity of the entire structure is essential for activity. For example, in a study of 5-(4'-methoxyphenyl)-oxazole, nineteen synthesized derivatives failed to replicate the biological activity of the parent compound, suggesting a strict structural requirement. nih.gov In other cases, specific substitutions are key. Studies on 1,2,4-oxadiazoles, a related heterocycle, revealed that a substituted five-membered ring at the 5-position was critical for pro-apoptotic activity. nih.gov Similarly, for 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, substituting the phenyl ring with an electron-withdrawing chlorine atom was found to boost cytotoxic activity. nih.gov
These findings suggest that for this compound, SAR exploration should focus on:
The Phenyl Ring: Introducing different substituents (electron-donating or -withdrawing) to the phenyl ring could modulate the electrophilicity of the isothiocyanate group and affect interactions with the target protein's binding pocket.
The Oxazole Ring: Modifications at the C2 position of the oxazole ring could introduce new interaction points with the target, potentially enhancing affinity or altering the target profile.
The Isothiocyanate Moiety: While essential for covalent binding, replacing it with other electrophilic "warheads" or altering its position on the phenyl ring could fine-tune reactivity and selectivity.
Rational design based on SAR can lead to the development of more potent and selective compounds for specific therapeutic or research applications. researchgate.net
| Structural Moiety | Modification Strategy | Potential Impact on Activity | Supporting Evidence from Related Compounds |
| Phenyl Ring | Introduction of electron-withdrawing/donating groups | Modulate electrophilicity of -NCS, alter binding interactions | Chlorine on phenyl ring boosted activity in thiadiazoles. nih.gov |
| C2-Position of Oxazole | Introduction of different aryl or alkyl groups | Enhance binding affinity, alter target selectivity | 3-phenyl group in oxadiazoles (B1248032) could be replaced by a pyridyl group. nih.gov |
| C5-Position of Oxazole | Substitution of the isothiocyanatophenyl group | Determine target specificity and potency | A substituted five-member ring in the 5-position was important for oxadiazole activity. nih.gov |
| Isothiocyanate Group | Replacement with other reactive groups | Change mechanism of action, alter reactivity | The whole structure, including the core heterocycle, can be essential for activity. nih.gov |
This table summarizes key areas for SAR studies on the this compound scaffold.
Applications in Chemical Biology Tool Development for Cellular and Molecular Investigations
The unique properties of this compound make it a valuable scaffold for developing chemical biology tools. Its ability to act as a covalent probe allows for the identification and study of specific protein targets within complex biological systems. nih.gov By forming a stable, covalent bond with its target, the probe can be used for "pull-down" experiments to isolate and identify previously unknown binding partners.
Derivatives of this scaffold can be designed as activity-based probes. By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) handle, these probes can be used to visualize the localization of target proteins within cells, quantify enzyme activity, or track the engagement of the probe with its target in real-time. The use of photoaffinity agents based on a related 1,2,4-oxadiazole (B8745197) scaffold has successfully led to the identification of TIP47, an IGF II receptor binding protein, as a molecular target. nih.gov This "chemical genetics" approach is a powerful method for dissecting complex cellular pathways.
Furthermore, the ability of isothiocyanate-containing compounds to modulate specific biological processes, such as microtubule dynamics, inflammation, and oxidative stress, makes them useful tools for investigating the roles of these pathways in health and disease. nih.govnih.gov By providing a means to selectively perturb the function of proteins like tubulin or MIF, these compounds allow researchers to study the downstream consequences of these perturbations in a controlled manner. nih.govnih.gov Thus, the this compound scaffold serves as a versatile starting point for the creation of sophisticated chemical tools to explore cellular and molecular biology. nih.gov
Development as Synthetic Precursors for Diverse Heterocyclic Systems
The true synthetic value of this compound lies in the exceptional reactivity of its isothiocyanate (–N=C=S) functional group. This heterocumulene moiety contains a highly electrophilic carbon atom, making it a prime target for attack by a wide array of nucleophiles. arkat-usa.orgmdpi.com This reactivity allows the molecule to serve as a versatile starting material for the construction of numerous other nitrogen- and sulfur-containing heterocyclic rings, which are themselves often scaffolds for pharmacologically active compounds. arkat-usa.orgrsc.orgd-nb.info
The reactions typically proceed via an initial nucleophilic addition to the isothiocyanate carbon, forming a thiourea or related intermediate. This intermediate can then undergo a subsequent intramolecular cyclization, often promoted by heat or a catalyst, to yield a new heterocyclic system. arkat-usa.orgacs.org The specific outcome is highly dependent on the nature of the reacting nucleophile and the reaction conditions employed. arkat-usa.org
For instance, reactions with nitrogen nucleophiles such as hydrazines, hydrazides, and amidines can lead to the formation of various five- or six-membered heterocycles like triazoles, thiadiazoles, and pyrimidines. arkat-usa.orgacs.orgresearchgate.net The reaction with 2-hydrazinopyridine, for example, can be used to synthesize 3-amino- arkat-usa.orgtandfonline.comrsc.org-triazolopyridine derivatives through a cyclization-desulfurization sequence. acs.org Similarly, base-promoted cyclization with aroylacetonitriles provides a pathway to benzo[d] arkat-usa.orgresearchgate.netthiazines. rsc.org The oxazole core of the parent molecule generally remains intact during these transformations, resulting in final products that incorporate the 5-phenyl-1,3-oxazole motif.
The versatility of the isothiocyanate group also extends to multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. researchgate.netbeilstein-journals.org This approach offers significant advantages in terms of efficiency and atom economy for generating molecular diversity. beilstein-journals.org The isothiocyanate functionality readily participates in cycloaddition reactions, further expanding its utility in building diverse heterocyclic frameworks. mdpi.comresearchgate.net The ability to generate such a wide array of complex molecules from a single, readily accessible precursor underscores the importance of this compound in synthetic organic chemistry. arkat-usa.orgrsc.org
Table 1: Synthesis of Heterocyclic Systems from Isothiocyanate Precursors This table summarizes various heterocyclic systems that can be synthesized using the isothiocyanate functional group as a reactive precursor. The reactions listed are general examples of the transformations possible with aryl isothiocyanates like this compound.
| Resulting Heterocycle | Reactant(s) | Reaction Type | Reference |
| 1,2,4-Triazoles | Hydrazines, Hydrazides | Addition-Cyclization | arkat-usa.org |
| 1,2,4-Thiadiazoles | Alkyl Azides | Cycloaddition | researchgate.net |
| Thiazoles | α-Halocarbonyl compounds | Addition-Heterocyclization | tandfonline.comresearchgate.net |
| Pyrimidines / Thio-pyrimidines | β-Diketones, Malononitrile | Addition-Cyclization | tandfonline.com |
| 1,3-Oxazines | Ethyl Cyanoacetate | Heteroannulation | tandfonline.com |
| 2-Thioxo-quinazolinones | DNA-conjugated amines | In-situ conversion & Cyclization | rsc.org |
| Benzo[d] arkat-usa.orgresearchgate.netthiazines | Aroylacetonitriles | Base-promoted Cyclization | rsc.org |
| 3-Amino- arkat-usa.orgtandfonline.comrsc.org-triazolopyridines | 2-Hydrazinopyridine | Cyclization-Desulfurization | acs.org |
Contributions to Material Science and Advanced Functional Materials Research
The unique combination of an oxazole ring and an isothiocyanate group within the same molecule provides a promising scaffold for applications in material science. Both functionalities can impart desirable properties to polymers and other materials.
The 1,3-oxazole ring is a thermally stable, aromatic heterocycle. researchgate.netacs.org Its incorporation into polymer backbones, such as in poly(aryl ether oxazole)s, can enhance solubility and maintain high thermal stability. acs.org Polymers containing oxadiazole rings, which are electronically similar to oxazoles, are known for their high-performance characteristics, including excellent thermal-oxidative stability, good mechanical properties, and low dielectric constants. researchgate.net These properties make them suitable for applications in advanced microelectronics and as electron transport layers in polymer light-emitting diodes (LEDs). researchgate.netuni-augsburg.de The electron-withdrawing nature of the oxazole ring can facilitate electron injection and transport in such devices. acs.orguni-augsburg.de
The isothiocyanate group serves as a powerful anchor for chemical modification. It can be used as a monomer in polymerization reactions or as a reactive handle for post-polymerization modification. rsc.orgresearchgate.net For example, isothiocyanates can undergo ring-opening copolymerization with other monomers to create novel polymers with tailored thermal and physical properties. rsc.org The isothiocyanate group also reacts readily with primary amines to form stable thiourea linkages. mdpi.com This reaction provides a straightforward method for grafting the molecule onto surfaces, such as aminated silica (B1680970) nanoparticles, to create functionalized materials for applications like drug delivery. mdpi.com Furthermore, the sulfur-containing linkage can exhibit an affinity for metal ions, suggesting potential use in sensor development or metal capture systems. rsc.org
The bifunctional nature of this compound allows for the design of materials where the oxazole-phenyl core provides a rigid, thermally stable, and electronically active component, while the isothiocyanate group enables polymerization or covalent attachment to other substrates, creating advanced functional materials. acs.orgmdpi.com
Table 2: Potential Material Applications of Oxazole/Isothiocyanate Scaffolds This table outlines the types of materials that can be developed using oxazole and isothiocyanate functionalities and their associated properties and potential applications.
| Material Type | Key Scaffold Feature(s) | Resulting Properties | Potential Application(s) | Reference |
| Poly(aryl ether oxazole)s | Oxazole Ring in Polymer Backbone | High thermal stability, good solubility, electron-withdrawing character. | Microelectronics, Low-dielectric materials. | acs.org |
| Oxadiazole-containing Polymers | Oxadiazole Ring (similar to Oxazole) | Thermal stability, electron transport capabilities, strong fluorescence. | Electron transport layers in LEDs, high-performance films. | researchgate.netuni-augsburg.de |
| Alternating Copolymers | Isothiocyanate Group | Thermally robust, high glass-transition temperatures, degradable. | Advanced functional polymers, metal capture systems. | rsc.org |
| Functionalized Nanoparticles | Isothiocyanate Group (for surface attachment) | Covalent surface modification, stable linkage. | Drug delivery vehicles, functionalized fillers. | mdpi.com |
| Thioester Functional Polymers | Thioester linkage (from isothiocyanate reactions) | Responsive to stimuli (e.g., aminolysis), enables bioconjugation. | Responsive materials, drug delivery, bioconjugates. | warwick.ac.uk |
Q & A
Basic: What are the common synthetic routes for 5-(4-Isothiocyanatophenyl)-1,3-oxazole and its derivatives?
Answer:
The synthesis of oxazole derivatives often employs van Leusen's oxazole synthesis as a foundational method. This involves reacting aromatic aldehydes with TosMIC (p-toluenesulfonylmethyl isocyanide) and a base (e.g., potassium carbonate) in methanol under reflux (70°C for 3 hours) . For example, 5-substituted oxazoles are synthesized by substituting aldehydes with functional groups like nitrophenyl or fluorophenyl. Post-synthesis, the isothiocyanate group can be introduced via nucleophilic substitution of a bromine or iodine atom using thiocyanate reagents under controlled conditions.
Key Reaction Parameters:
| Reagent | Solvent | Temperature | Time | Yield Range |
|---|---|---|---|---|
| TosMIC + K₂CO₃ | Methanol | 70°C | 3 hrs | 45–85% |
| Thiocyanate reagents | DMF | 60–80°C | 6–12 hrs | 50–70% |
Basic: How is the structural characterization of this compound performed?
Answer:
Characterization typically combines spectroscopic and crystallographic methods :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent integration and electronic environments. For example, aromatic protons appear at δ 7.85–7.93 ppm, while oxazole ring protons resonate at δ 8.2–8.5 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ ion at m/z 404.0266 for derivatives) .
- X-ray Crystallography : Resolves bond angles (e.g., dihedral angles between oxazole and phenyl rings: 10.7–64.1°) and detects disorder in substituents (e.g., fluorine atoms with 0.627:0.373 occupancy) .
Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?
Answer:
Optimization strategies include:
- Catalyst Screening : Use Pd catalysts for Suzuki-Miyaura coupling to introduce aryl groups (e.g., 4-bromophenyl) with higher efficiency .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance thiocyanate substitution reactions compared to methanol .
- Purification Techniques : Column chromatography with silica gel (hexane/ethyl acetate gradients) improves purity, critical for biological assays .
Example Workflow:
Synthesize 5-(4-bromophenyl)-1,3-oxazole via van Leusen’s method (85% yield) .
Substitute Br with SCN using KSCN in DMF (70°C, 12 hrs, 65% yield).
Purify via recrystallization (ethanol/water).
Advanced: What strategies are used to analyze the binding interactions of this compound with biological targets like PLK-1?
Answer:
- Molecular Docking (AutoDock/Vina) : Predict binding poses and affinity scores (e.g., ΔG = −9.2 kcal/mol for PLK-1) by aligning the isothiocyanate group with catalytic cysteine residues .
- Thermodynamic Profiling : WaterMap analysis identifies hydrophobic pockets in PLK-1 where the oxazole ring stabilizes interactions .
- X-ray Co-Crystallization : Resolves halogen bonding (e.g., I⋯N interactions in co-crystals with perfluorinated iodobenzenes) to validate docking predictions .
Advanced: How to address discrepancies in biological activity data across studies?
Answer:
Discrepancies often arise from:
- Assay Variability : Use standardized protocols (e.g., MTT assay for cytotoxicity, fixed incubation times) .
- Compound Purity : Verify via HPLC (≥95% purity) and HRMS to exclude byproducts .
- Structural Analogues : Compare substituent effects (e.g., fluorophenyl vs. bromophenyl derivatives show 10-fold differences in IC₅₀ due to electron-withdrawing groups) .
Case Study : - Derivative OXL-6 (4-nitrophenyl) showed 90% PLK-1 inhibition vs. 40% for OXL-1 (methylphenyl), attributed to enhanced electrophilicity .
Advanced: How to design derivatives for improved solubility without compromising target binding?
Answer:
- PEGylation : Introduce polyethylene glycol (PEG) chains at the phenyl ring’s para position to enhance aqueous solubility .
- Prodrug Strategies : Mask the isothiocyanate group with enzymatically cleavable esters (e.g., acetyl) to improve bioavailability .
- Co-Crystal Engineering : Co-crystallize with cyclodextrins to stabilize the compound in physiological buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
